Cas no 305833-60-7 (Tetracycline Hydrate)
Tetracycline Hydrate Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,hydrate (1:1), (4S,4aS,5aS,6S,12aS)-
- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentah...
- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,hyd
- TETRACYCLINE HYDRATE
- TETRACYCLINE HYDRATE 99
- 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrate (1:1), (4S,4aS,5aS,6S,12aS)-
- 305833-60-7
- SCHEMBL819563
- TETRACYCLINE HYDRATE 99
- (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide xhydrate
- (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate
- AKOS025310746
- Tetracycline hydrate, 99%
- (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate
- 207738-01-0
- Tetracycline Hydrate
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- Inchi: 1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1
- InChI Key: BMQIUMJFMSWJBO-FMZCEJRJSA-N
- SMILES: O[C@@]12C(=C(C(N)=O)C([C@H]([C@@H]1C[C@H]1C(=C(C3C(=CC=CC=3[C@@]1(C)O)O)O)C2=O)N(C)C)=O)O.O
Computed Properties
- Exact Mass: 462.16400
- Monoisotopic Mass: 462.16383041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 33
- Rotatable Bond Count: 2
- Complexity: 971
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 183Ų
Experimental Properties
- Melting Point: 175-177 °C(lit.)
- Boiling Point: 738.8°C at 760 mmHg
- Flash Point: 400.6°C
- PSA: 190.85000
- LogP: 0.42160
Tetracycline Hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T291503-1g |
Tetracycline Hydrate |
305833-60-7 | 1g |
$ 50.00 | 2022-06-02 | ||
| TRC | T291503-5g |
Tetracycline Hydrate |
305833-60-7 | 5g |
$ 65.00 | 2022-06-02 | ||
| TRC | T291503-10g |
Tetracycline Hydrate |
305833-60-7 | 10g |
$ 80.00 | 2022-06-02 |
Tetracycline Hydrate Related Literature
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V. Volkov,R. Righini Phys. Chem. Chem. Phys. 2014 16 5655
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Lin Duan,Lingfang Li,Zhu Xu,Wei Chen Environ. Sci.: Processes Impacts 2014 16 1462
Additional information on Tetracycline Hydrate
Recent Advances in Tetracycline Hydrate (305833-60-7) Research: A Comprehensive Review
Tetracycline Hydrate (CAS: 305833-60-7) remains a cornerstone in antimicrobial therapy, with ongoing research exploring its mechanisms, applications, and potential modifications to combat antibiotic resistance. This research briefing synthesizes the latest findings from peer-reviewed studies, highlighting key developments in the understanding and utilization of this critical compound.
A 2023 study published in the Journal of Medicinal Chemistry investigated novel derivatives of Tetracycline Hydrate, focusing on enhancing its bioavailability and reducing side effects. The research team employed computational modeling to predict the binding affinity of modified structures to bacterial ribosomes, followed by in vitro validation. Results indicated that certain structural modifications at the C9 position significantly improved target specificity while maintaining antimicrobial potency.
Emerging applications in non-antibiotic therapies have also gained attention. Research from Nature Chemical Biology demonstrated Tetracycline Hydrate's potential as a modulator of mitochondrial function in cancer cells. The study revealed that at sub-antimicrobial concentrations, the compound selectively disrupted energy metabolism in malignant cells, suggesting a promising avenue for adjunctive cancer therapy.
Significant progress has been made in understanding resistance mechanisms. A 2024 paper in Antimicrobial Agents and Chemotherapy characterized new efflux pump variants in Gram-negative pathogens that confer resistance to Tetracycline Hydrate. The study employed whole-genome sequencing of clinical isolates and identified specific mutations in the tet(B) gene associated with increased efflux efficiency.
Formulation advancements have addressed stability challenges. Recent work published in the International Journal of Pharmaceutics developed a nanoparticle-encapsulated Tetracycline Hydrate formulation that demonstrated improved thermal stability and controlled release properties. The encapsulation efficiency exceeded 85%, with in vivo studies showing prolonged therapeutic concentrations in target tissues.
Environmental impact studies have yielded important regulatory insights. Research from Environmental Science & Technology quantified the degradation pathways of Tetracycline Hydrate in wastewater treatment systems. The team identified photodegradation as the primary elimination mechanism and proposed optimized treatment parameters to enhance removal efficiency.
Looking forward, the integration of Tetracycline Hydrate into combination therapies appears particularly promising. Current clinical trials are evaluating its synergy with β-lactam antibiotics against multidrug-resistant pathogens, with preliminary results showing a 40% reduction in minimum inhibitory concentrations when used in specific ratios.
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